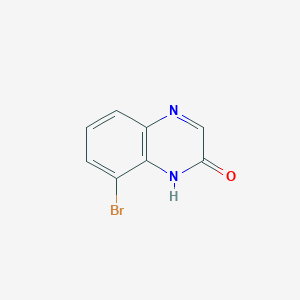![molecular formula C7H4BrCl2N3 B3026813 6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1131992-34-1](/img/structure/B3026813.png)
6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a biochemical reagent . It is a derivative of pyrrolo[2,3-d]pyrimidine, which is a scaffold for many commercially available drugs . It is used in life science related research .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of 6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy reveals peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) . NMR spectroscopy provides further insights into its structure .Chemical Reactions Analysis
The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .Physical And Chemical Properties Analysis
6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a yellow solid with a melting point of 287–288 °C .Scientific Research Applications
Anticancer Properties
6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: and its derivatives exhibit promising anticancer activity. Researchers have synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms at positions 4 and 6, along with a trichloromethyl group at position 2. These compounds were tested in vitro against several human cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colorectal cancer). Notably, compounds 14a, 16b, and 18b demonstrated significant activity against MCF7 cells, outperforming the standard drug doxorubicin .
Molecular Docking Studies
Computational molecular docking studies revealed that compounds 14a and 17 have promising binding affinities for Bcl2 anti-apoptotic protein. This suggests their potential as targeted agents in cancer therapy. The molecular docking results correlated well with experimental data .
Gene Expression Modulation
In MCF7 cells treated with compounds 14a, 14b, and 18b, gene expression levels were altered. Notably, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated. These changes contribute to apoptosis induction and cell cycle arrest .
Protein-Level Effects
Compound 14b increased the activity of Caspase 8 and BAX, key proteins involved in apoptosis. Conversely, Bcl2 activity was significantly reduced in 14a-treated MCF7 cells. These findings highlight the compound’s impact on apoptotic pathways .
Cell Cycle Arrest
Compounds 14a and 14b induced cell cycle arrest at the G1/S phase in MCF7 cells. This effect could be exploited for targeted cancer therapy .
DNA Fragmentation
Significantly increased fragmented DNA was observed in 14a-treated MCF7 cells, indicating potential DNA damage and apoptosis induction .
In addition to these applications, 6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has other uses, such as in the synthesis of Tofacitinib citrate . Its unique structure and biological properties continue to inspire research across various disciplines. 🌟
Mechanism of Action
Target of Action
The primary target of “6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is the Bcl2 anti-apoptotic protein . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, thus promoting cell survival.
Mode of Action
This compound interacts with its target, the Bcl2 protein, by binding to it . The binding affinity of this compound to Bcl2 has been confirmed through molecular docking studies . This interaction leads to changes in the expression levels of several genes and proteins.
Biochemical Pathways
The compound affects several biochemical pathways. It up-regulates the expression of P53, BAX, DR4, and DR5 genes, while down-regulating Bcl2, Il-8, and CDK4 . These genes are involved in various cellular processes, including cell cycle regulation, apoptosis, and immune response.
Result of Action
The compound’s action results in several molecular and cellular effects. It increases the activity of Caspase 8 and BAX proteins, while decreasing the activity of Bcl2 . It also causes cell cycle arrest at the G1/S phase in MCF7 cells . Furthermore, it induces apoptotic death of MCF7 cells and increases the percentage of fragmented DNA .
Action Environment
The action, efficacy, and stability of “6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at 2-8°C . .
Future Directions
properties
IUPAC Name |
6-bromo-2,4-dichloro-7-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2N3/c1-13-4(8)2-3-5(9)11-7(10)12-6(3)13/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCXONIOYKMBGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=C(N=C2Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801198191 | |
| Record name | 6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1131992-34-1 | |
| Record name | 6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131992-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3026730.png)
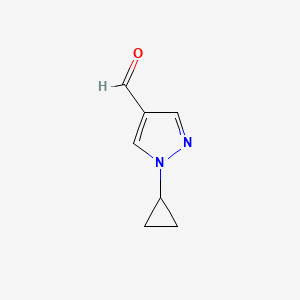
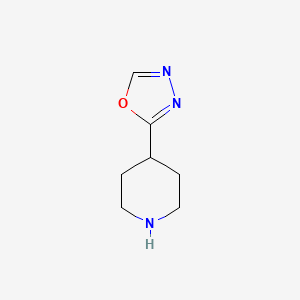
![(2S)-2-[(Tert-butoxy)carbonylamino]-2-(2-naphthyl)acetic acid](/img/structure/B3026734.png)
![6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026738.png)
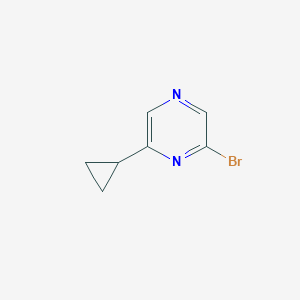
![Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B3026743.png)
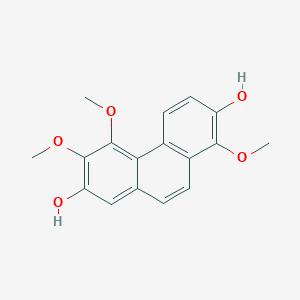

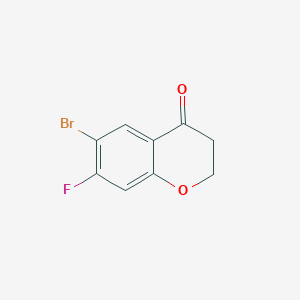
![6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B3026749.png)
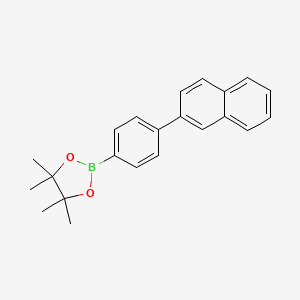
![6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B3026751.png)
